

The Chemical Synthesis and Structure of PZ-1190: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

PZ-1190, chemically identified as (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline, is a novel multi-target antipsychotic agent.[1] This compound demonstrates a complex pharmacodynamic profile, acting as a ligand for various serotonin and dopamine receptors, which is indicative of its potential therapeutic effects in treating psychiatric disorders.[2] This document provides an in-depth technical guide on the chemical synthesis, structure, and pharmacological profile of **PZ-1190**, intended for researchers and professionals in the field of drug development. We will detail both the classical batch synthesis and a more recent, sustainable mechanochemical approach, presenting comparative data and experimental protocols. Furthermore, a visualization of its interaction with key central nervous system receptors is provided.

Chemical Structure and Properties

The chemical structure of **PZ-1190** is characterized by a sulfonylisoquinoline moiety linked to a pyrrolidine ring, which in turn is connected to a benzothienylpiperazine group. This intricate structure is fundamental to its multi-target receptor binding profile.

Systematic Name: (S)-4-[(2-{2-[4-(benzo[b]thiophen-4-yl)piperazin-1-yl]ethyl}pyrrolidin-1-yl)sulfonyl]isoquinoline



Table 1: Physicochemical Properties of PZ-1190

Property	Value	Reference
Purity	100%	[1]
Enantiomeric Excess (ee)	≥99%	[1]

Chemical Synthesis of PZ-1190

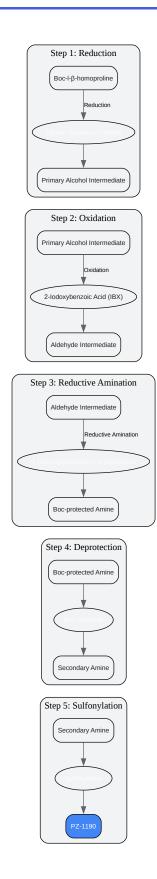
The synthesis of **PZ-1190** has been accomplished through two distinct methodologies: a classical five-step batch synthesis and a more sustainable, efficient mechanochemical protocol. The mechanochemical approach has demonstrated significant improvements in overall yield and reaction time while reducing the use of hazardous materials.[1]

Classical Batch Synthesis

The conventional synthesis of **PZ-1190** is a five-step process, which is summarized below.[1]

Workflow of the Classical Batch Synthesis of PZ-1190





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Caption: Classical five-step batch synthesis workflow for **PZ-1190**.



Experimental Protocol for Classical Batch Synthesis:

- Step 1: Reduction of Boc-I-β-homoproline: In this initial step, Boc-I-β-homoproline is reduced using a strong reducing agent, lithium aluminum hydride (LiAlH4), to yield the corresponding primary alcohol.
- Step 2: Oxidation of the Primary Alcohol: The primary alcohol intermediate is then oxidized to the aldehyde using 2-iodoxybenzoic acid (IBX).
- Step 3: Reductive Amination: The aldehyde intermediate undergoes reductive amination with 1-(benzo[b]thiophen-4-yl)piperazine to form the Boc-protected amine.
- Step 4: Removal of the Boc Protecting Group: The Boc protecting group is removed from the amine, yielding the secondary amine.
- Step 5: Sulfonylation: The final step involves the sulfonylation of the secondary amine to produce PZ-1190.

Mechanochemical Synthesis

A more recent and sustainable approach to the synthesis of **PZ-1190** utilizes mechanochemistry, which involves the use of mechanical force to induce chemical reactions. This method significantly improves the overall yield and reduces reaction times and the use of toxic solvents.[1]

Table 2: Comparison of Classical and Mechanochemical Synthesis of PZ-1190

Parameter	Classical Batch Synthesis	Mechanochemical Synthesis
Overall Yield	32%	56%
Total Reaction Time	42 hours	4 hours
Purification	Column chromatography required for most steps	Extraction only, no chromatography needed
Reagents of Concern	LiAlH4, Dichloromethane, Tetrahydrofuran	Reduced use of hazardous reagents

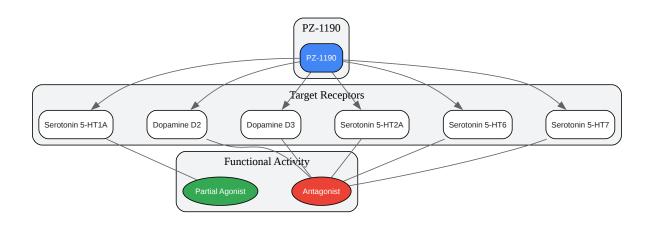


Data sourced from Canale et al., 2023.[1]

Pharmacological Profile and Signaling Pathway

PZ-1190 is a multi-target ligand that interacts with several key serotonin and dopamine receptors in the central nervous system. Its pharmacological profile is similar to that of modern atypical antipsychotics like aripiprazole and brexpiprazole.[2] In vitro studies on analogues of **PZ-1190** have revealed partial agonistic activity at the 5-HT1A receptor and antagonistic activity at D2, D3, 5-HT2A, 5-HT6, and 5-HT7 receptors.[2] This complex interaction with multiple receptor systems is believed to contribute to its potential antipsychotic effects.[2]

Signaling Pathway of **PZ-1190** at Key CNS Receptors



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Caption: **PZ-1190**'s interaction with key dopamine and serotonin receptors.

The antagonistic activity at D2 and 5-HT2A receptors is a hallmark of many atypical antipsychotic drugs, while the partial agonism at 5-HT1A receptors may contribute to antidepressant and anxiolytic effects. The antagonism at 5-HT6 and 5-HT7 receptors could be associated with pro-cognitive effects.[2]



Conclusion

PZ-1190 is a promising multi-target antipsychotic agent with a well-defined chemical structure and a complex pharmacological profile. The development of a sustainable and efficient mechanochemical synthesis route offers significant advantages over traditional methods, facilitating its production for further research and development.[1] The unique receptor binding profile of **PZ-1190**, characterized by its interactions with multiple dopamine and serotonin receptor subtypes, underscores its potential as a novel therapeutic for psychiatric disorders. Further in vivo studies are warranted to fully elucidate its clinical efficacy and safety profile.

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- To cite this document: BenchChem. [The Chemical Synthesis and Structure of PZ-1190: A
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